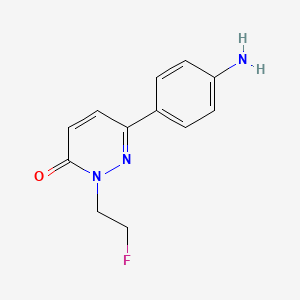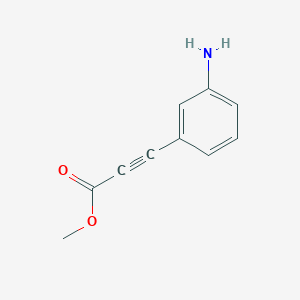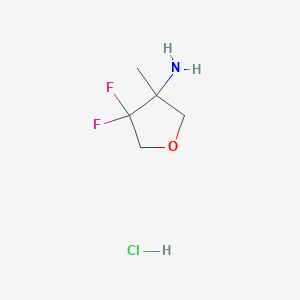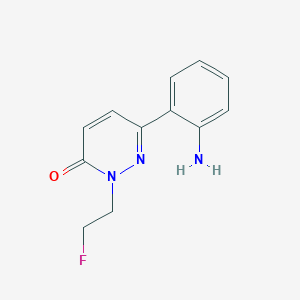
6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one, also known as 6-FEDHP, is an important class of organic compounds with a wide range of applications in the scientific research field. It is a heterocyclic compound containing an aromatic ring, a pyridine ring, and a fluorine atom. 6-FEDHP has been extensively studied due to its unique chemical properties, which make it an attractive compound for use in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Potential Inhibitor Towards HIV-1 Activity
One study describes the synthesis of novel fluorine-substituted isolated and fused heterobicyclic nitrogen systems bearing the 6-(2’-Phosphorylanilido)-1,2,4-Triazin-5-One moiety as potential inhibitors towards HIV-1 activity. The compounds were synthesized through various ring closure reactions and evaluated for their potential as HIV-1 inhibitors, indicating the significance of fluorine substitution in medicinal chemistry applications (Abdel-Rahman, Makki, & Al-Romaizan, 2014).
Cardioactive Agents
Another study reviews the importance of the 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety in the development of cardioactive agents. This moiety is a vital structural part of many cardio-active pyridazinone derivatives, which are either in clinical use or have been tested in clinical trials, showcasing the role of this compound in developing treatments for cardiovascular diseases (Imran & Abida, 2016).
Anticonvulsant Activity
Research into substituted pyridazinone derivatives includes the synthesis and evaluation of their anticonvulsant activity. Derivatives of 6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one were synthesized and tested for their potential as anticonvulsant agents, revealing some compounds with significant activity and highlighting the therapeutic potential of these derivatives in treating seizure disorders (Samanta et al., 2011).
Synthesis and Drug Discovery
The compound and its derivatives serve as key intermediates in the synthesis of various pharmacologically active molecules. For example, studies have demonstrated the use of fluorophenyl pyridazinyl ketones as valuable precursors for synthesizing benzo-annelated heterocyclic systems, indicating their utility in creating novel therapeutic agents with potential antitumor, antibacterial, and cardiovascular activities (Heinisch, Haider, & Moshuber, 1994).
Propriétés
IUPAC Name |
6-(4-aminophenyl)-2-(2-fluoroethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-7-8-16-12(17)6-5-11(15-16)9-1-3-10(14)4-2-9/h1-6H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBGWGVACUMURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B1492302.png)
amine hydrochloride](/img/structure/B1492303.png)
amine hydrochloride](/img/structure/B1492305.png)
![3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492306.png)
![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dihydrochloride](/img/structure/B1492307.png)
![Methyl 4-[(azetidin-3-yl)methyl]benzoate hydrochloride](/img/structure/B1492308.png)

![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492311.png)
![3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492312.png)
![(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492313.png)
![(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492319.png)
![(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492321.png)
